REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH:10]=[CH:14][N:15]([CH3:17])[CH3:16]
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Name
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|
Quantity
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31 g
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Type
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reactant
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Smiles
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ClC1=C(C=C(C=C1)Cl)C(C)=O
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Name
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Quantity
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25 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated on a steam bath for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
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evaporated to dryness in vacuo
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Type
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FILTRATION
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Details
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filtered
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Name
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Type
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product
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Smiles
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ClC1=C(C=C(C=C1)Cl)C(C=CN(C)C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.3 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |